eIF4A3-IN-2

Übersicht

Beschreibung

eIF4A3-IN-2 is a highly selective and noncompetitive inhibitor of the eukaryotic initiation factor 4A-3 (eIF4A3). This compound has an inhibitory concentration (IC50) of 110 nanomolar. eIF4A3 is a member of the DEAD-box protein family, which plays a crucial role in RNA metabolism, including processes such as mRNA splicing and nonsense-mediated mRNA decay.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of eIF4A3-IN-2 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through reactions such as halogenation, nucleophilic substitution, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen: eIF4A3-IN-2 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten in das Molekül einzuführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Arylhalogenide können in Substitutionsreaktionen verwendet werden, oft in Gegenwart einer Base oder eines Katalysators.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu hydroxylierten oder Ketonderivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, die die Eigenschaften der Verbindung verändern.

Wissenschaftliche Forschungsanwendungen

eIF4A3-IN-2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von eIF4A3 und seine Auswirkungen auf den RNA-Stoffwechsel zu untersuchen.

Biologie: Forscher verwenden this compound, um die Rolle von eIF4A3 in zellulären Prozessen wie mRNA-Spleißen und Nonsense-vermitteltem mRNA-Abbau zu untersuchen.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen bei der Krebsbehandlung untersucht, da eIF4A3 an der Regulation von Genen beteiligt ist, die an Tumorwachstum und -progression beteiligt sind.

Industrie: this compound kann bei der Entwicklung neuer Medikamente verwendet werden, die auf eIF4A3 abzielen, und trägt so zu den Bemühungen der pharmazeutischen Industrie bei, neuartige Krebstherapien zu entwickeln

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die allosterische Region von eIF4A3 bindet und so dessen ATPase- und Helikaseaktivität hemmt. Diese Hemmung stört die normale Funktion von eIF4A3 im RNA-Stoffwechsel, insbesondere bei Prozessen wie mRNA-Spleißen und Nonsense-vermitteltem mRNA-Abbau. Durch die Hemmung von eIF4A3 kann this compound die Expression von Genen modulieren, die an Zellwachstum und -überleben beteiligt sind, was es zu einem wertvollen Werkzeug in der Krebsforschung macht .

Ähnliche Verbindungen:

eIF4A3-IN-1: Ein weiterer Inhibitor von eIF4A3 mit einer anderen chemischen Struktur und Wirksamkeit.

eIF4A3-IN-3: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen auf eIF4A3, aber die sich in ihrer Selektivität und Bindungsaffinität unterscheidet.

Einzigartigkeit von this compound: this compound ist aufgrund seiner hohen Selektivität und nicht-kompetitiven Hemmung von eIF4A3 einzigartig. Seine spezifische Bindung an die allosterische Region von eIF4A3 unterscheidet es von anderen Inhibitoren, die möglicherweise auf verschiedene Stellen abzielen oder eine kompetitive Hemmung zeigen. Dieser einzigartige Wirkmechanismus macht this compound zu einer wertvollen Verbindung für die Untersuchung der Rolle von eIF4A3 in verschiedenen biologischen Prozessen und für die Entwicklung gezielter Therapien .

Wirkmechanismus

eIF4A3-IN-2 exerts its effects by binding to the allosteric region of eIF4A3, inhibiting its ATPase and helicase activities. This inhibition disrupts the normal function of eIF4A3 in RNA metabolism, particularly in processes such as mRNA splicing and nonsense-mediated mRNA decay. By inhibiting eIF4A3, this compound can modulate the expression of genes involved in cell growth and survival, making it a valuable tool in cancer research .

Vergleich Mit ähnlichen Verbindungen

eIF4A3-IN-1: Another inhibitor of eIF4A3 with a different chemical structure and potency.

eIF4A3-IN-3: A compound with similar inhibitory effects on eIF4A3 but differing in its selectivity and binding affinity.

Uniqueness of eIF4A3-IN-2: this compound is unique due to its high selectivity and noncompetitive inhibition of eIF4A3. Its specific binding to the allosteric region of eIF4A3 distinguishes it from other inhibitors that may target different sites or exhibit competitive inhibition. This unique mechanism of action makes this compound a valuable compound for studying the role of eIF4A3 in various biological processes and for developing targeted therapies .

Biologische Aktivität

eIF4A3-IN-2 is a compound that targets eukaryotic initiation factor 4A3 (eIF4A3), a critical component of the Exon Junction Complex (EJC) involved in RNA metabolism, including splicing and nonsense-mediated decay (NMD). This article delves into the biological activity of this compound, its mechanisms of action, and its implications in cancer research, particularly focusing on its potential as a therapeutic agent.

Overview of eIF4A3

eIF4A3 is part of the DEAD-box family of RNA helicases and plays a significant role in various cellular processes, including mRNA splicing, stability, and translation regulation. Dysregulation of eIF4A3 has been implicated in several cancers, making it a promising target for therapeutic intervention. Studies have shown that eIF4A3 promotes tumor growth in malignancies such as hepatocellular carcinoma (HCC), pancreatic cancer, and bladder cancer by influencing cell proliferation and apoptosis pathways .

Inhibition of Helicase Activity : this compound acts as an allosteric inhibitor of eIF4A3, selectively inhibiting its ATPase activity without affecting other helicases. This inhibition leads to reduced RNA helicase activity, impacting downstream processes such as mRNA splicing and decay .

Impact on Cancer Cell Dynamics : Research indicates that targeting eIF4A3 with compounds like this compound results in significant alterations in cancer cell behavior. For instance, silencing eIF4A3 has been shown to decrease cell proliferation and increase apoptosis in various cancer cell lines, including bladder cancer cells (T24) and hepatocellular carcinoma cells .

Case Studies

- Bladder Cancer : A study demonstrated that high expression levels of eIF4A3 correlate with poor prognosis in bladder cancer patients. Knockdown of eIF4A3 led to inhibited proliferation and enhanced apoptosis in T24 cells, suggesting its role as a therapeutic target .

- Hepatocellular Carcinoma (HCC) : In HCC studies, silencing eIF4A3 resulted in reduced tumor aggressiveness and hindered xenograft tumor growth in vivo. Elevated plasma levels of eIF4A3 were noted in HCC patients compared to controls, indicating its potential as a biomarker for early detection .

Data Tables

Implications for Therapy

The targeting of eIF4A3 with compounds like this compound presents a novel approach to cancer therapy. Given its central role in RNA metabolism and tumor progression, inhibiting eIF4A3 could re-establish normal cellular functions disrupted in cancerous cells.

Potential Benefits

- Biomarker Development : High levels of eIF4A3 could serve as a prognostic biomarker across different cancers.

- Combination Therapies : Using this compound alongside existing therapies may enhance treatment efficacy by overcoming resistance mechanisms associated with high eIF4A3 expression.

Eigenschaften

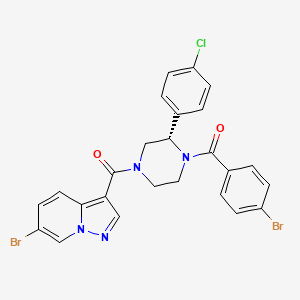

IUPAC Name |

(4-bromophenyl)-[(2S)-4-(6-bromopyrazolo[1,5-a]pyridine-3-carbonyl)-2-(4-chlorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19Br2ClN4O2/c26-18-5-1-17(2-6-18)24(33)31-12-11-30(15-23(31)16-3-8-20(28)9-4-16)25(34)21-13-29-32-14-19(27)7-10-22(21)32/h1-10,13-14,23H,11-12,15H2/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKAVTNXNVPCCN-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1C(=O)C2=C3C=CC(=CN3N=C2)Br)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](CN1C(=O)C2=C3C=CC(=CN3N=C2)Br)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19Br2ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.